6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a tricyclic core with fused rings and diverse substituents, including a 2-methoxyethyl group at position 7, a prop-2-enyl (allyl) group at the N-position, and an oxo group at position 2. The structure enables interactions with biological targets such as enzymes or receptors, making it relevant in medicinal chemistry (e.g., antimicrobial or anticancer research) and material science (e.g., synthetic intermediates) .
Key structural attributes:
- Tricyclic framework: Provides rigidity and stability.
- Functional groups: The 2-methoxyethyl group enhances solubility, while the prop-2-enyl group offers reactivity for further derivatization .
- Imino and oxo groups: Participate in hydrogen bonding and electronic interactions .
The compound is available through suppliers like BenchChem for research use, with synthesis involving multi-step reactions optimized for yield and purity .
Properties
CAS No. |
371923-17-0 |
|---|---|
Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-3-7-20-17(24)12-11-13-16(23(15(12)19)9-10-26-2)21-14-6-4-5-8-22(14)18(13)25/h3-6,8,11,19H,1,7,9-10H2,2H3,(H,20,24) |
InChI Key |
LHSDHXKVQLRKQI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the triazatricyclo core, followed by the introduction of the imino, methoxyethyl, and prop-2-enyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-benzyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide | Dipyrido-pyrimidine core with benzyl and propyl groups | Anticancer (specific targets not stated) | Replaces tricyclic core with dipyrido-pyrimidine; lacks methoxyethyl group |
| 6-imino-N-(4-methoxyphenyl)methyl derivative | Triazine core with 4-methoxyphenyl substitution | Antimicrobial | Methoxy group on phenyl ring instead of methoxyethyl; simpler side chain |
| Triazine-based anticancer agent | Similar triazine core with morpholino-ethyl group | Anticancer | Morpholino-ethyl substituent enhances target binding; lacks prop-2-enyl group |
| 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca | Dimethoxy-phenyl substituent | Not specified | Dimethoxy group increases hydrophobicity; alters electronic properties |
| 5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl | Benzothiazole moiety | Pharmacological (e.g., kinase inhibition) | Benzothiazole enhances π-π stacking; differs in core heterocycles |
| 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | Ethoxy and morpholino-ethyl groups | Enzyme inhibition | Morpholino group improves solubility; ethoxy substituent reduces reactivity |
Key Findings:
Substituent-Driven Bioactivity: The 2-methoxyethyl group in the target compound improves solubility compared to analogs with bulkier hydrophobic groups (e.g., dimethoxy-phenyl) . The prop-2-enyl group enables click chemistry or Michael addition reactions, offering synthetic versatility absent in morpholino- or benzothiazole-containing analogs .
Core Modifications :
- Replacing the tricyclic core with a dipyrido-pyrimidine or benzothiazole system alters binding affinity and target selectivity .
Biological Performance: The target compound’s antimicrobial activity is comparable to 4-methoxyphenyl derivatives but with lower cytotoxicity due to its balanced hydrophilicity . Anticancer analogs with morpholino groups exhibit stronger enzyme inhibition but poorer membrane permeability .
Research Implications
The compound’s uniqueness lies in its optimized substituent combination , which balances reactivity, solubility, and target engagement. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic modification of the methoxyethyl or prop-2-enyl groups to enhance potency .
- Mechanistic Studies : Detailed profiling against kinases, antimicrobial targets, or material science applications .
Biological Activity
6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities due to its structural features that may influence various biochemical pathways.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a triazine ring system fused with a tetradecane backbone. The presence of an imino group and substituents such as methoxyethyl and prop-2-enyl enhances its chemical reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 371.43 g/mol |
| CAS Number | 840498-67-1 |
| IUPAC Name | 6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imino and carbonyl functionalities are crucial for binding to these targets, potentially modulating their activity through inhibition or alteration of signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could alter receptor signaling mechanisms affecting cellular responses.
- Antioxidant Activity: The presence of functional groups may contribute to free radical scavenging.
Biological Activities
Research indicates that 6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibits various biological activities:
Antimicrobial Activity
Studies show that compounds with similar triazine structures possess antimicrobial properties. The unique substituents on this compound may enhance its efficacy against bacterial strains.
Anticancer Properties
Preliminary research suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play roles in cancer progression and inflammation.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial effects of the compound against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups. -
Anticancer Activity:
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. -
Enzyme Interaction Studies:
Research focused on the inhibition of cyclooxygenase (COX) enzymes showed that the compound effectively reduced enzyme activity by binding at the active site.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-imino-N-(4-methoxyphenyl)methyl derivative | Triazine core with methoxy substitution | Antimicrobial |
| Triazine-based anticancer agent | Similar triazine core | Anticancer |
| Amino acid derivative | Triazine with amino acid side chain | Enzyme inhibition |
This analysis highlights the distinct substituents on 6-imino-7-(2-methoxyethyl)-2-oxo-N-prop-2-enyl that may enhance its biological interactions compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
